Copper(II) 2-ethylhexanoate

Description

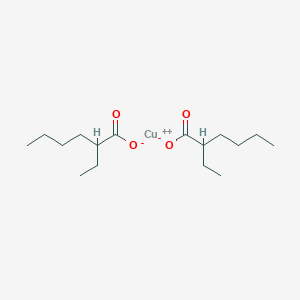

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

copper;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Cu/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKCXMNFUDONGJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890492 | |

| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-11-1, 22221-10-9 | |

| Record name | Cupric bis(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC BIS(2-ETHYLHEXANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4Z5UVG6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Copper Ii 2 Ethylhexanoate

Established Synthetic Routes and Mechanistic Elucidation

Several well-documented methods for the synthesis of Copper(II) 2-ethylhexanoate (B8288628) rely on straightforward acid-base or salt metathesis reactions. These pathways are often favored for their simplicity and use of readily available precursors.

Reaction of Copper(II) Oxide or Hydroxide (B78521) with 2-Ethylhexanoic Acid

A common and direct method for preparing Copper(II) 2-ethylhexanoate involves the reaction of a copper(II) source, such as copper(II) oxide (CuO) or copper(II) hydroxide (Cu(OH)₂), with 2-ethylhexanoic acid. The reaction is typically conducted by heating the mixture, which facilitates the formation of the copper carboxylate complex and water as a byproduct.

The general chemical equation for this reaction using copper(II) oxide is: CuO + 2 C₈H₁₆O₂ → Cu(C₈H₁₅O₂)₂ + H₂O

This method is advantageous due to the direct use of the acid and a basic copper salt, leading to a relatively clean reaction. The progress of the reaction can often be visually monitored by the change in color of the solution.

Electrolytic Synthesis from Copper Metal and 2-Ethylhexanoic Acid

An alternative and efficient approach is the electrochemical synthesis of this compound. This method involves the anodic dissolution of a copper metal electrode in a solution containing 2-ethylhexanoic acid. researchgate.netgoogle.comcdnsciencepub.com The process is carried out in an electrolytic cell, often using a platinum cathode and a solvent such as acetone (B3395972) or acetonitrile. google.com An electroconductive additive, like tetraethylammonium (B1195904) perchlorate (B79767), is typically employed to facilitate the flow of current. google.com

The key advantages of this method are the direct use of elemental copper and the ability to control the reaction rate through the applied current. google.comcdnsciencepub.com The preparation of Cu(O₂CR)₂ through this route is believed to involve the initial formation of a Cu(I) carboxylate species at the anode, which is subsequently oxidized to the Cu(II) state. researchgate.netcdnsciencepub.com

A patented electrolytic process describes the synthesis using an electrolyzer with an ion-exchange membrane separating the anode and cathode compartments. google.com In this setup, the anolyte contains the carboxylic acid, a low-weight aliphatic alcohol, and an electroconductive additive, while the catholyte may contain the potassium salt of the acid and methanol. google.com This configuration can achieve high yields, with one example reporting a 75.1% yield based on the weight reduction of the copper anode. google.com

| Parameter | Value/Condition |

| Electrolyzer Temperature | 50–55 °C |

| Current | 0.070 A |

| Electrolysis Duration | 6 hours |

| Product Form | Viscous transparent liquid |

| Yield | 75.1% |

| Drying Conditions | 50–60 °C, 1–5 mm Hg vacuum, 7–8 h |

| Table 1: Parameters for Electrolytic Synthesis. google.com |

Synthesis from Copper(II) Acetate (B1210297) Monohydrate and Sodium 2-Ethylhexanoate

This compound can be prepared on a multigram scale through a salt metathesis reaction between copper(II) acetate monohydrate and sodium 2-ethylhexanoate. researchgate.netresearchgate.netresearchgate.netresearchgate.net This method is a common preparative route for various copper(II) carboxylates. researchgate.netresearchgate.netresearchgate.net The reaction is typically carried out in a suitable solvent, and the desired product is often isolated by precipitation.

Formation from Copper(II) Sulfate (B86663) Pentahydrate and Sodium 2-Ethylhexanoate

A widely used method for synthesizing copper carboxylates involves the reaction of the sodium salt of the carboxylic acid with copper(II) sulfate. bu.edu.eg In the case of this compound, this involves reacting sodium 2-ethylhexanoate with copper(II) sulfate pentahydrate in an aqueous solution. dergipark.org.trreddit.com This method is particularly suitable when the starting carboxylic acid is water-soluble, and the resulting copper carboxylate has low solubility in water, facilitating its separation. bu.edu.eg One procedure involves dissolving copper sulfate pentahydrate in water and adding it dropwise to a solution of sodium 2-ethylhexanoate, which can be prepared in situ by reacting 2-ethylhexanoic acid with sodium hydroxide. dergipark.org.tr

Direct Synthesis from Basic Copper Carbonate and Caprylic Acid

A straightforward and cost-effective one-step synthesis involves the direct reaction of basic copper carbonate (Cu₂CO₃(OH)₂) with 2-ethylhexanoic acid (also known as caprylic acid in some contexts). google.com This reaction is typically performed under reflux conditions in a polar organic solvent, such as anhydrous ethanol. google.com This method is favored for its simplicity and for producing a high-purity product without the introduction of undesirable ions. A patent describes this method where the molar ratio of basic copper carbonate to caprylic acid is at least 1:4 to ensure complete conversion. google.com The reaction mixture is refluxed for an extended period, for example, 36 hours at 80°C, after which the product is isolated from the solution. google.com

| Parameter | Value/Condition |

| Reactants | Basic Copper Carbonate, Caprylic Acid |

| Solvent | Anhydrous Ethanol |

| Molar Ratio (Carbonate:Acid) | ≥ 1:4 |

| Reflux Temperature | 60-80 °C |

| Reflux Time | 36-42 hours |

| Post-Reaction | Centrifugation, Evaporation, Drying |

| Table 2: Conditions for Synthesis from Basic Copper Carbonate. google.com |

Advanced Synthetic Strategies and Optimization Studies

Research into the synthesis of this compound has also focused on optimizing reaction conditions to improve yield, purity, and efficiency, as well as developing its application in advanced catalytic processes.

Optimization studies for the synthesis from basic copper carbonate have highlighted the importance of several factors. Insufficient reflux time or low temperatures can lead to incomplete reactions and lower purity. The molar ratio of the reactants is crucial, with a 1:4 ratio of basic copper carbonate to acid being optimal for complete conversion. Furthermore, the post-reaction drying process, involving evaporation at 50-80°C followed by drying at 40-80°C, is critical for removing residual solvent and unreacted acid to enhance the final product's purity.

In the realm of catalysis, this compound is often chosen for its high solubility in non-polar organic solvents, which is advantageous for homogeneous catalysis. nih.gov For instance, in copper-promoted oxyamination of alkenes, this compound was selected as the copper(II) source precisely for this property, which allows reactions to perform well in solvents like xylenes. nih.gov Optimization of such catalytic reactions involves screening different copper salts, with this compound and copper(II) neodecanoate often showing higher reactivity than copper(II) acetate in certain applications like intramolecular carboamination reactions. acs.org

Catalytic Additives and Their Role in Enhanced Preparation

Additives and co-catalysts can play a significant role in enhancing the efficiency and scope of reactions for preparing or utilizing this compound. These additives can function as promoters, bases, or part of a larger catalytic system.

In certain oxidative cyclization reactions, a base such as cesium carbonate (Cs₂CO₃) is added along with this compound to facilitate the transformation. acs.org In other catalytic systems, this compound itself acts as a co-catalyst or oxidant. For example, in the synthesis of N-aryl and N-sulfonyl indoles, it is used in conjunction with TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) as a co-catalyst, with oxygen as the terminal oxidant. nih.gov

In the synthesis of vinyl esters, a bimetallic catalyst system consisting of a palladium colloid and this compound is employed, where the copper compound functions as an oxidant for the palladium(0). google.com The effectiveness of this system can be further enhanced by the presence of promoters, such as polyglyme compounds. google.com

Electrochemical synthesis methods also rely on additives. To facilitate the reaction between the metal anode and the carboxylic acid, an electroconductive additive is necessary. Examples include tetraethylammonium perchlorate or, more suitably, a salt of 2-ethylhexanoic acid with an alkali metal or ammonium (B1175870) cation. google.com

Catalytic Applications and Mechanistic Investigations of Copper Ii 2 Ethylhexanoate in Organic Transformations

Oxidative Reactions Catalyzed by Copper(II) 2-ethylhexanoate (B8288628)

The catalytic prowess of Copper(II) 2-ethylhexanoate is most prominently displayed in oxidative reactions, where it facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are crucial in the synthesis of a wide array of valuable organic molecules.

Alcohol Oxidation to Aldehydes and Ketones

The oxidation of alcohols to their corresponding aldehydes and ketones is a fundamental transformation in organic synthesis. Copper-based catalysts, including this compound, have been effectively employed for this purpose, often in conjunction with a co-catalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). These systems can utilize air or molecular oxygen as the terminal oxidant, presenting a greener alternative to traditional stoichiometric oxidants.

The general mechanism for copper/TEMPO-catalyzed alcohol oxidation involves the formation of a copper(II)-alkoxide species. This intermediate then undergoes a hydrogen atom abstraction by the nitroxyl (B88944) radical to generate the carbonyl product and a reduced copper(I) species. The copper(I) is subsequently re-oxidized to copper(II) by the terminal oxidant, completing the catalytic cycle. While the precise role of the 2-ethylhexanoate ligand is not always explicitly detailed, it is understood to influence the solubility and reactivity of the copper catalyst.

Research has demonstrated the efficacy of various copper catalysts in alcohol oxidation, with yields often being high to excellent. The following table summarizes representative examples of copper-catalyzed alcohol oxidations, highlighting the versatility of these systems.

| Entry | Substrate | Catalyst System | Oxidant | Product | Yield (%) |

| 1 | Benzyl alcohol | CuI/TEMPO | Air | Benzaldehyde | 97 |

| 2 | 4-Methoxybenzyl alcohol | CuI/TEMPO | Air | 4-Methoxybenzaldehyde | 98 |

| 3 | 1-Phenylethanol | Cu(OAc)₂/TEMPO | O₂ | Acetophenone | 95 |

| 4 | Cinnamyl alcohol | CuI/TEMPO | Air | Cinnamaldehyde | 92 |

| 5 | Cyclohexanol | CuBr₂/TEMPO | O₂ | Cyclohexanone | 88 |

Table 1: Representative Examples of Copper-Catalyzed Alcohol Oxidation.

Oxidative Coupling Reactions in Organic Synthesis

Oxidative coupling reactions are powerful tools for the construction of complex molecules from simpler precursors. This compound and related copper salts have proven to be effective catalysts in promoting a variety of these transformations.

Synthesis of Indoles via Oxidative Coupling

The indole (B1671886) scaffold is a ubiquitous structural motif in pharmaceuticals and natural products. Copper-catalyzed oxidative coupling reactions have provided efficient routes for the synthesis of substituted indoles. One common strategy involves the coupling of anilines with alkynes or other suitable partners, followed by an intramolecular cyclization.

For instance, a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling process has been developed for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines. nih.gov While this specific study utilized CuI, the principle of copper-catalyzed oxidative C-N and C-C bond formation is central. nih.gov Copper(II) acetate (B1210297), a close analogue of this compound, has also been successfully employed in the synthesis of indoles through a sequential Chan–Lam N-arylation and cross-dehydrogenative coupling. nih.gov

The following table presents examples of copper-catalyzed indole syntheses, showcasing the reaction conditions and yields.

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product | Yield (%) |

| 1 | Iodobenzene | β-Enaminone | CuI/Johnphos | KHCO₃, DMSO, 130 °C | 2,3-Disubstituted indole | 88 |

| 2 | 4-Methoxyphenylboronic acid | Methyl (Z)-3-amino-3-phenylacrylate | Cu(OAc)₂/tBu₃P·HBF₄ | Myristic acid, KHCO₃, KMnO₄, DMF/DMSO, 100-130 °C | Substituted indole-3-carboxylate | 55 |

| 3 | 2-Ethynylaniline | - | Cu(OAc)₂ | DMF, 100 °C | 2-Substituted indole | 91 |

| 4 | 1,2-Dimethylindole | 2-Methylfuran | CuCl₂·2H₂O | EtOH/CH₃CN, Air | Indolyl-furan | 72 |

Table 2: Examples of Copper-Catalyzed Indole Synthesis.

Oxidative Coupling of Esters or Ketones with Amides

The formation of α-ketoamides and related structures through the oxidative coupling of ketones or esters with amides is a valuable transformation for accessing important building blocks in medicinal chemistry. Copper catalysis has been instrumental in developing methodologies for this purpose. These reactions often proceed via a C-C bond cleavage of the ketone, followed by amidation.

While specific examples detailing the use of this compound are scarce, numerous studies have demonstrated the feasibility of this transformation using other copper salts. For example, a copper-catalyzed aerobic oxidative C-C bond cleavage of simple ketones with a wide range of amines has been developed to produce amides. researchgate.netacs.org This method utilizes inexpensive copper salts and molecular oxygen as the oxidant. researchgate.netacs.org Similarly, the oxidative coupling of β-keto esters with N-methylamides has been achieved using a copper catalyst to synthesize tetrasubstituted pyridines.

The following table provides examples of copper-catalyzed oxidative coupling of ketones with amines.

| Entry | Ketone | Amine/Amine Source | Catalyst | Oxidant | Product | Yield (%) |

| 1 | Acetophenone | Morpholine (B109124) | CuI | O₂ | N-Benzoylmorpholine | 85 |

| 2 | Propiophenone | Piperidine | CuBr | O₂ | N-Benzoylpiperidine | 78 |

| 3 | 4'-Methylacetophenone | Aniline | CuCl | O₂ | N-Phenyl-4-methylbenzamide | 72 |

| 4 | Cyclohexyl methyl ketone | Benzylamine | Cu(OAc)₂ | O₂ | N-Benzylcyclohexanecarboxamide | 65 |

Table 3: Copper-Catalyzed Oxidative Amidation of Ketones.

Oxidative Intramolecular Cyclization of Alkenyl Amides

The intramolecular cyclization of alkenyl amides is a powerful strategy for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in bioactive molecules. Copper catalysts have been shown to promote these oxidative cyclizations, leading to the formation of new C-N and C-O bonds.

For instance, the copper-catalyzed enantioselective intramolecular aminooxygenation of N-alkenylureas has been developed for the synthesis of chiral vicinal diamino bicyclic heterocycles. acs.org In these reactions, a copper(II) catalyst, often in conjunction with a chiral ligand, facilitates the cyclization of the alkenyl amide onto the nitrogen atom, with an oxygen source trapping the intermediate to form the final product. While the specific use of this compound is not highlighted, copper(II) triflate and copper(II) acetate have been successfully employed.

The table below illustrates examples of copper-catalyzed intramolecular cyclizations of alkenyl amides.

| Entry | Substrate | Catalyst System | Conditions | Product | Yield (%) | ee (%) |

| 1 | N-Tosyl-2-allylaniline | Cu(OTf)₂/(S,S)-Ph-BOX | TEMPO, DCE, rt | Chiral dihydroindoline | 92 | 94 |

| 2 | N-Tosyl-4-pentenylamine | Cu(OTf)₂/(S,S)-Ph-BOX | TEMPO, DCE, rt | Chiral pyrrolidine | 85 | 91 |

| 3 | N-Acryloyl-2-vinylaniline | Cu(OAc)₂ | O₂, Toluene (B28343), 100 °C | Oxindole derivative | 78 | N/A |

| 4 | N-(pent-4-en-1-yl)benzamide | Cu(I)/bpy | O₂, MeCN, 80 °C | Substituted pyrrolidinone | 65 | N/A |

Table 4: Copper-Catalyzed Intramolecular Oxidative Cyclization of Alkenyl Amides.

C-H Bond Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to molecule construction. Copper catalysts, including this compound, have shown promise in mediating C-H activation and subsequent functionalization.

Specifically, this compound has been utilized for the C-H functionalization of non-directed arenes. nih.gov In a notable study, benzene (B151609) and toluene were subjected to carbon-hydrogen acetoxylation and related functionalization with pivalate (B1233124) and 2-ethylhexanoate ester groups using simple copper(II) salts, achieving yields of over 80%. nih.gov The reaction is proposed to proceed through a nonradical Cu(II)-mediated organometallic pathway. nih.gov This approach allows for the direct conversion of simple hydrocarbons into more valuable functionalized products.

The following table summarizes the results of this compound-mediated arene C-H functionalization.

| Entry | Arene | Copper Salt | Conditions | Product | Yield (%) |

| 1 | Benzene | Cu(OHex)₂ | 170 °C, N₂ | Phenyl 2-ethylhexanoate | >80 |

| 2 | Toluene | Cu(OHex)₂ | 170 °C, N₂ | Tolyl 2-ethylhexanoate | >80 |

| 3 | Benzene | Cu(OAc)₂ | 180 °C, N₂ | Phenyl acetate | >80 |

| 4 | Toluene | Cu(OAc)₂ | 180 °C, N₂ | Tolyl acetate | >80 |

Table 5: Copper(II) Carboxylate-Mediated Arene C-H Functionalization. nih.gov

Arene C-H Functionalization via Nonradical Pathways

Recent research has demonstrated the efficacy of simple copper(II) salts, including this compound, in the C-H functionalization of non-directed arenes such as benzene and toluene. nih.gov These transformations proceed via a nonradical, Cu(II)-mediated organometallic pathway, a significant departure from many C-H activation mechanisms that involve radical intermediates. nih.govresearchgate.net

To distinguish between radical and nonradical pathways, competitive reactions between arenes and cyclohexane (B81311) were conducted. These experiments demonstrated a clear preference for the functionalization of the stronger sp² C-H bonds of the arene over the weaker sp³ C-H bonds of cyclohexane, strongly indicating a nonradical mechanism. nih.govresearchgate.net Had a radical C-H abstraction been the operative pathway, the weaker sp³ C-H bonds would be expected to react preferentially. nih.gov

A key advantage of this system is the potential for catalyst recyclability. The active Cu(II) salt can be regenerated in situ using oxygen or air, with the removal of water, allowing for a more sustainable and potentially coproduct-free process for the synthesis of valuable phenolic compounds. nih.govresearchgate.net

Carbon-Hydrogen Acetoxylation and Esterification

The C-H functionalization methodology extends to direct carbon-hydrogen acetoxylation and esterification of arenes. Using simple copper(II) salts like this compound, researchers have achieved the synthesis of aryl esters, including those derived from pivalate and 2-ethylhexanoate, with yields exceeding 80%. nih.govresearchgate.net This direct conversion of C-H bonds to C-O bonds represents a significant advance in synthetic efficiency, circumventing the need for pre-functionalized starting materials.

The reaction conditions for these esterifications are noteworthy for their simplicity, often proceeding without the need for the directing groups that are typically required in other copper-mediated C-H functionalization reactions. nih.gov The presence of air was found to inhibit the reaction, and an excess of the corresponding carboxylic acid slowed the reaction rate. researchgate.net

| Substrate | Carboxylate Source | Product | Yield (%) |

| Benzene | Copper(II) acetate | Phenyl acetate | >80 |

| Toluene | Copper(II) acetate | Cresyl acetate | >80 |

| Benzene | Copper(II) pivalate | Phenyl pivalate | >80 |

| Benzene | This compound | Phenyl 2-ethylhexanoate | >80 |

Table 1: Representative yields for the Cu(II)-mediated acetoxylation and esterification of arenes. Data sourced from Kong et al. (2022). nih.govresearchgate.net

Reductive Reactions Mediated by this compound

While specific studies detailing the use of this compound as the primary catalyst for the catalytic hydrogenation of alkenes are not extensively documented in the reviewed literature, the broader context of copper catalysis in reductive processes provides valuable insights.

Catalytic Hydrogenation of Alkenes

Copper-based catalysts are known to be effective for various hydrogenation reactions, particularly for the reduction of carbon-oxygen bonds. researchgate.net In the context of alkene hydrogenation, Ziegler-type catalysts, which can be prepared from transition metal carboxylates like nickel(II) 2-ethylhexanoate and an aluminum alkyl co-catalyst, are used in industrial processes. While not a direct example, this highlights the potential of metal 2-ethylhexanoates in hydrogenation catalysis.

Copper catalysts have also been extensively studied for the selective hydrogenation of alkynes, such as the removal of acetylene (B1199291) from ethylene (B1197577) streams. nih.gov These systems often involve the formation of metallic copper (Cu⁰) and copper carbide (CuₓC) species as the active catalytic sites. nih.gov It is plausible that under certain reductive conditions, this compound could be reduced in situ to form catalytically active lower-valent copper species capable of activating hydrogen and facilitating alkene hydrogenation. Further research is required to fully explore and characterize the role of this compound in this specific transformation.

Reductive Elimination in C-C Bond Formation

Reductive elimination is a fundamental step in many transition metal-catalyzed cross-coupling reactions, leading to the formation of new chemical bonds. In the context of copper catalysis, reductive elimination from a Cu(III) intermediate is a proposed key step in various C-C and C-heteroatom bond-forming reactions. escholarship.org

While direct examples of C-C bond-forming reductive elimination specifically from a well-defined intermediate derived from this compound are not prevalent in the reviewed literature, the concept is central to understanding its catalytic potential. For instance, in copper-catalyzed dicarbofunctionalization of unactivated olefins, a proposed mechanism involves the generation of a C(sp³)-Cu complex which then participates in a cross-coupling reaction. nih.govpsu.edu This latter step is mechanistically analogous to a reductive elimination process.

Computational studies on related copper-catalyzed C-N bond formation have shown that reductive elimination from a Cu(III)-alkyl complex is a viable, low-energy pathway. escholarship.org The rate and feasibility of this step are influenced by factors such as the steric and electronic properties of the ligands and the alkyl group. escholarship.org It is reasonable to extrapolate that similar principles would govern C-C bond formation from analogous copper intermediates that could be generated from this compound.

Formation of Copper(I) Intermediates and Radical Mechanisms

The chemistry of copper is characterized by its ability to readily access multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III). nih.gov The reduction of Cu(II) to Cu(I) is a common feature in many copper-catalyzed reactions, particularly those that proceed through radical pathways.

In the presence of a radical initiator or a reducing agent, this compound can be reduced to a Copper(I) species. This Cu(I) intermediate can then participate in catalytic cycles, for example, by activating substrates through single electron transfer (SET) to generate radical intermediates. researchgate.net The resulting Cu(II) species can then be reduced back to Cu(I) to complete the catalytic cycle.

Alternatively, the interaction of a carbon-centered radical with a Cu(II) complex can lead to the formation of a transient organocopper(III) species. escholarship.org This Cu(III) intermediate can then undergo reductive elimination to form the desired product and a Cu(I) species. This Cu(I) can then be re-oxidized to Cu(II) by an oxidant in the reaction mixture. nih.gov Therefore, the formation of Cu(I) intermediates from this compound is a plausible and often essential step in radical-mediated transformations.

Intramolecular Cyclization and Difunctionalization Reactions

This compound has been identified as a catalyst in several intramolecular cyclization and difunctionalization reactions, demonstrating its utility in the construction of complex cyclic and acyclic molecules.

One notable application is in copper-catalyzed Heck-like cyclizations of oxime esters. sigmaaldrich.com In these reactions, this compound can play a catalytic role, potentially being reduced to a Cu(I) species in situ, which then facilitates the cyclization process. sigmaaldrich.com

Furthermore, copper catalysis is instrumental in the difunctionalization of unactivated olefins. nih.govpsu.edu A strategy has been developed for the 1,2-dicarbofunctionalization of olefins, where an in situ generated C(sp³)-Cu complex, derived from a radical cyclization event, is intercepted by an aryl or heteroaryl iodide. nih.gov This tandem cyclization/cross-coupling sequence allows for the synthesis of a variety of carbocycles and heterocycles. While the specific copper source in the cited study was not always this compound, the principles are broadly applicable to copper-catalyzed systems.

| Olefin Substrate | Aryl Halide | Product |

| N-allyl-4-iodoaniline derivative | - | Indoline derivative |

| 5-hexenyl iodide derivative | Phenyl iodide | Phenyl-substituted cyclopentane |

| O-allyl-2-iodophenol derivative | 4-iodotoluene | Tolyl-substituted dihydrobenzofuran |

Table 2: Examples of products from copper-catalyzed tandem cyclization/cross-coupling of unactivated olefins. This table is a conceptual representation based on the types of transformations described. nih.govpsu.edu

In addition to dicarbofunctionalization, copper-catalyzed protocols for the asymmetric three-component dicarbofunctionalization of olefins have been developed using a combination of photoredox and copper catalysis. chemrxiv.org These reactions proceed through the generation of carbon-centered radicals which add to the olefin, followed by a copper-mediated asymmetric cross-coupling step. chemrxiv.org

Heck-like Cyclizations of Oxime Esters

This compound has emerged as an effective catalyst for Heck-like cyclizations of oxime esters, offering a valuable alternative to palladium-based systems. rsc.orgrsc.org This transformation provides a pathway to synthesize various nitrogen-containing heterocyclic compounds. The choice of this compound is often advantageous due to its high solubility in organic solvents, which can lead to improved reaction yields and selectivity compared to other copper salts like copper(II) acetylacetonate (B107027) or copper(II) triflate. rsc.org For instance, in the cyclization of certain oxime esters, this compound in benzonitrile (B105546) as a solvent has been shown to provide the desired product in good yield, minimizing the formation of byproducts. rsc.org

Mechanistic studies suggest that these copper-catalyzed Heck-like reactions proceed through a pathway involving an intermediate with significant iminyl radical character. rsc.orgrsc.org Evidence for this mechanism includes experiments where the reaction of an estrone-derived oxime ester with this compound led to products indicating the formation of an iminyl radical intermediate. rsc.org This intermediate can then undergo cyclization onto a pendant alkene. The resulting alkyl radical is subsequently oxidized by a Cu(II) species to form the final alkene product. rsc.org This proposed pathway is distinct from an ionic mechanism involving Lewis acid activation of the oxime ester by the copper(II) catalyst. rsc.org

The reaction conditions for these cyclizations can be fine-tuned to achieve optimal results. The choice of the oxime ester protecting group, such as acetyl or pivaloyl, has been shown to be tolerated, with efficient cyclization occurring in both cases. rsc.org The following table summarizes representative examples of this compound catalyzed Heck-like cyclizations of oxime esters.

| Oxime Ester Substrate | Product | Yield (%) | Solvent |

|---|---|---|---|

| O-pivaloyl oxime of 4-phenyl-1-butene | 3-methyl-5-phenyl-3,4-dihydro-2H-pyrrole | 78 | PhCN |

| O-acetyl oxime of 4-phenyl-1-butene | 3-methyl-5-phenyl-3,4-dihydro-2H-pyrrole | 65 | PhCN |

Alkene Carboamination and Diamination

This compound has been utilized in intramolecular carboamination reactions of unactivated olefins, providing a method for the synthesis of N-functionalized pyrrolidines and piperidines. nih.govnih.gov This oxidative cyclization process involves the formation of both a carbon-nitrogen and a carbon-carbon bond across an alkene. The reaction is efficient for both terminal and internal olefins, although terminal olefins tend to be more reactive. nih.gov this compound, along with other soluble copper(II) carboxylate salts, has proven to be an effective promoter for this transformation, particularly in solvents like N,N-dimethylformamide (DMF). nih.gov

A key aspect of this methodology is the high level of diastereoselectivity observed in the synthesis of substituted heterocycles. For example, the cyclization of α-substituted γ-alkenyl sulfonamides using a copper(II) carboxylate system leads to the formation of 2,5-disubstituted pyrrolidines with a strong preference for the cis diastereomer. nih.gov Mechanistic studies suggest that the stereochemistry-determining step is the syn-aminocupration of the alkene. nih.gov For the reaction to be catalytic in copper, an external oxidant is required to regenerate the active Cu(II) species. nih.gov

The following table presents data on the this compound promoted intramolecular carboamination of an unactivated alkene.

| Substrate | Product | Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide | 1-(tosyl)pyrrolidine-2-yl)methanol | Cu(II) 2-ethylhexanoate | DMF | Comparable to Cu(OAc)2 | Not Applicable |

| (R)-N-(1-phenylpent-4-en-1-yl)-4-methylbenzenesulfonamide | (2R,5R)-2-benzyl-5-methyl-1-tosylpyrrolidine | Cu(II) carboxylate | DMF | 31-51 | >20:1 |

Information specifically on this compound catalyzed alkene diamination is less prevalent in the reviewed literature.

Alkene Aminooxygenation and Oxyamination

Copper(II)-catalyzed intramolecular aminooxygenation of alkenes serves as a powerful tool for the synthesis of chiral pyrrolidines and indolines. nih.gov This reaction involves the addition of a nitrogen and an oxygen moiety across a double bond. In these transformations, a sulfonamide nitrogen acts as the internal nucleophile, attacking the pendant alkene coordinated to the chiral copper(II) complex. The resulting organocopper(II) intermediate undergoes further reaction to yield the final aminooxygenation product. nih.gov

Density Functional Theory (DFT) calculations have provided insight into the origin of enantioselectivity in these reactions. For the synthesis of pyrrolidines, the major enantiomer is proposed to arise from a chair-like seven-membered cyclization transition state with a distorted square planar copper center. In contrast, the minor enantiomer is formed via a boat-like transition state with a distorted tetrahedral geometry around the copper center. nih.gov Similar trends in copper geometry are observed in the synthesis of indolines. nih.gov These computational models have been found to be consistent with experimental observations and help to rationalize the influence of substrate structure on the enantioselectivity of the reaction. nih.gov

A notable application of this compound is in the stereoselective synthesis of 2-aminomethyl-functionalized morpholines through an alkene oxyamination reaction. nih.govthieme-connect.com This process involves the intramolecular addition of a hydroxyl group and the intermolecular addition of an amine across an alkene. The use of this compound is particularly advantageous due to its high solubility in non-polar organic solvents, which are often optimal for such alkene difunctionalization reactions. nih.gov

The reaction typically proceeds with good to excellent yields and high levels of diastereoselectivity. nih.gov For example, the reaction of a β-hydroxy N-allylsulfonamide with tosylamide in the presence of this compound can yield the corresponding morpholine as a single diastereomer. nih.gov The proposed mechanism likely initiates with the intramolecular addition of the alcohol to the alkene. nih.govthieme-connect.com The relative stereochemistry of the major diastereomer of the resulting 2,5-disubstituted morpholine products has been determined to be cis. thieme-connect.com

The table below summarizes the results for the this compound promoted oxyamination for the synthesis of a morpholine derivative.

| Substrate | Amine Source | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| β-hydroxy N-allylsulfonamide | TsNH₂ | 2-((tosylamino)methyl)morpholine derivative | 45 | >20:1 |

Mechanistic Studies of Catalytic Cycles

Role of Redox Cycling of the Copper Center

The catalytic activity of copper in a wide range of organic transformations is fundamentally linked to the ability of the copper center to cycle between different oxidation states, most commonly Cu(I) and Cu(II), although Cu(III) intermediates have also been proposed. nih.govwisc.edunih.gov This redox cycling is crucial for the activation of substrates and the facilitation of bond-forming and bond-breaking steps within the catalytic cycle.

In many copper-catalyzed oxidative coupling reactions, the cycle can be conceptualized as two half-reactions. nih.govrsc.org In one half-reaction, a Cu(II) species oxidizes the substrate, leading to the desired product and a reduced Cu(I) species. In the second half-reaction, the Cu(I) is re-oxidized to Cu(II) by an external oxidant, thus regenerating the active catalyst and completing the catalytic cycle. nih.govnih.gov The nature of the oxidant can vary, with molecular oxygen being a common and environmentally benign choice for aerobic oxidations. wisc.edursc.org

The specific steps involved in the redox cycling are dependent on the particular reaction. For instance, in some C-H functionalization reactions, a Cu(II) catalyst can oxidize a carbon radical intermediate to a carbocation, with the concomitant formation of a Cu(I) species. nih.gov This Cu(I) is then re-oxidized to Cu(II) by an oxidant like potassium persulfate to ensure catalytic turnover. nih.gov In other systems, such as copper-catalyzed aerobic N-N coupling, kinetic studies have shown that the aerobic oxidation of the Cu(I) catalyst can be the turnover-limiting step. nih.gov The efficiency of this re-oxidation step can be influenced by the coordination environment of the copper center, highlighting the importance of ligand design in catalyst development. nih.gov

Evidence for Carbon Radical Intermediates

In the mechanistic pathways of reactions catalyzed by copper(II) complexes, including this compound, the involvement of carbon-centered radicals is a significant feature. While organocopper(II) species are generally less common than their organocopper(I) counterparts, they are proposed as key transient intermediates. researchgate.net The cleavage of a Copper(II)-Carbon (Cu(II)-C) bond can occur through two primary pathways: heterolysis, which generates a carbanion (R⁻) and Cu(II), or homolysis, which yields a carbon radical (R•) and a Cu(I) species. nih.gov The latter pathway is particularly relevant in radical addition reactions, as the controlled release of a radical via Cu(II)-C bond homolysis can minimize undesirable radical termination side reactions. nih.gov

Evidence for the involvement of radical intermediates comes from various mechanistic studies. For instance, in copper-catalyzed three-component reactions involving the cyanomonofluoroalkylation of alkenes, preliminary investigations suggest the participation of monofluoroalkyl free radicals. rsc.org More directly, some organocopper(II) complexes have been identified as controlled sources of carbon radicals. nih.gov For example, an electrochemically generated organocopper(II) complex, [Cu(II)L(CH₂CN)]⁺ (where L = Me₆tren), has been shown to act as a source of •CH₂CN radicals, which then add to various alkenes in atom transfer radical addition (ATRA) reactions. nih.gov

Spectroscopic techniques like Electron Paramagnetic Resonance (EPR) have been instrumental in detecting radical species in copper-catalyzed reactions. In studies of Cu(I)/Cu(II) relay-catalyzed oxygenation, EPR monitoring identified the emergence of signals corresponding to organic radicals upon the interaction of the copper catalyst with hydroperoxides. nih.gov Though the direct observation of a transient organocopper(II) intermediate formed from the addition of a carbon radical to a Cu(II) complex is challenging, its role is inferred from the products and reaction kinetics. researchgate.net The interaction of carbon-based radicals with copper complexes is a relatively unexplored area, but it is understood that such radicals can add to Cu(II) complexes to generate transient organocopper(III) species or to Cu(I) complexes to form organocopper(II) intermediates. researchgate.net

Cis-Aminocupration as a Rate-Limiting Step

Kinetic experiments on copper(II)-promoted olefin aminooxygenation have revealed a pathway that involves an initial equilibrium between the copper(II) carboxylate complex and the γ-alkenyl sulfonamide substrate. nih.gov This is followed by the rate-limiting intramolecular cis-addition of the N-Cu bond across the olefin. nih.gov This proposed mechanism is supported by strong spectroscopic and kinetic evidence, as well as by Density Functional Theory (DFT) calculations. nih.gov

The process can be visualized as the association of the amine nucleophile with the copper(II) center, followed by the rate-determining cis-aminocupration through a cyclic transition state. nih.gov This step leads to the formation of organocopper intermediates. nih.gov The high degree of similarity in stereochemical and reactivity trends across a range of Cu(II)-catalyzed alkene difunctionalization reactions—including aminooxygenation, carboamination, and diamination—suggests that the cis-aminocupration mechanism is a general feature of this reaction class. nih.gov

Kinetic Isotope Effects in Reaction Pathways

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step, while a secondary KIE occurs when the labeled atom is not directly involved in bond-breaking or -forming at the rate-limiting step. youtube.comyoutube.com

In the context of copper(II)-catalyzed aminooxygenation, KIE studies have been crucial in confirming that cis-aminocupration is the rate-determining step. nih.govsemanticscholar.org When hydrogen atoms on the alkene are replaced with deuterium, an inverse secondary kinetic isotope effect (a KIE value of less than 1) is observed. nih.govyoutube.com This indicates a change in hybridization at the carbon atom from sp² to sp³ in the transition state of the rate-limiting step, which is consistent with the addition of the N-Cu bond across the double bond. nih.gov This finding provides strong support for the aminocupration step being the rate-determining event in both copper-promoted and copper-catalyzed reactions. nih.govnih.gov

| Reaction Type | Isotopic Substitution | Observed KIE (kH/kD) | Interpretation | Reference |

|---|---|---|---|---|

| Intramolecular Alkene Aminooxygenation | H/D substitution on the alkene | Inverse Secondary KIE (<1) | Supports cis-aminocupration as the rate-determining step, indicating a change from sp² to sp³ hybridization in the transition state. | nih.gov |

Influence of Copper(II) Dimeric vs. Monomeric Species on Reaction Kinetics

In aprotic organic solvents, copper(II) carboxylate dimers can be broken down into monomeric species, a process that can be facilitated by the presence of a base. nih.gov This dissociation is a critical step, as the monomeric copper(II) complex is believed to be more reactive and accessible for substrate coordination. The equilibrium between the dimer and monomer can be influenced by several factors, including the concentration of the copper complex, the nature of the solvent, and the presence of coordinating ligands or additives. nih.gov

Studies comparing dinuclear and mononuclear copper complexes in catalytic oxidations have shown that the structure of the catalyst plays a crucial role. While some dinuclear complexes are highly efficient, the reaction pathway often involves dissociation or transformation. rsc.org Cyclic voltammetry studies of copper(I) complexes, which are part of the Cu(I)/Cu(II) catalytic cycle, show a concentration-dependent monomer-dimer equilibrium. nih.gov The redox properties and electron transfer rates differ between the monomeric and dimeric forms, with dimers often exhibiting faster electron transfer, likely due to lower reorganization energies. nih.gov Therefore, controlling the monomer-dimer equilibrium is a key aspect of optimizing reaction conditions and maximizing the catalytic activity of this compound and related catalysts.

Advanced Materials Science and Nanotechnology Research with Copper Ii 2 Ethylhexanoate

Precursor in Metal Oxide Nanocrystal Synthesis

Copper(II) 2-ethylhexanoate (B8288628) serves as a valuable precursor for the synthesis of various metal oxide nanocrystals. The presence of the metal-oxygen bond within the 2-ethylhexanoate structure makes it a suitable starting material for forming metal oxides upon decomposition.

While specific research detailing the synthesis of copper oxide (CuO) nanoparticles directly from Copper(II) 2-ethylhexanoate is not extensively documented in the reviewed literature, the thermal decomposition of other copper(II) carboxylate complexes, such as copper(II) acetate (B1210297) and copper(II) Schiff base complexes, provides a well-established methodology. ugm.ac.idijpbs.comnih.gov These studies demonstrate that copper carboxylates can be thermally decomposed in a controlled manner to yield CuO nanoparticles. ugm.ac.idijpbs.com The process typically involves heating the precursor in a high-boiling point solvent or in a solid-state reaction to induce decomposition and subsequent nucleation and growth of the nanoparticles. ijpbs.comnanochemres.org The particle size and morphology of the resulting copper oxide nanoparticles can be influenced by parameters such as reaction temperature, time, and the presence of capping agents. nanochemres.org For instance, the thermal decomposition of a copper(II) Schiff-base complex at 800 °C resulted in highly pure crystalline CuO nanoparticles with an average size of 70–90 nm. ugm.ac.id

Table 1: Examples of Copper Oxide Nanoparticle Synthesis via Thermal Decomposition of Copper Carboxylate Precursors

| Precursor | Decomposition Temperature (°C) | Resulting Nanoparticle Size | Reference |

|---|---|---|---|

| Copper(II) Schiff-base complex | 800 | 70-90 nm | ugm.ac.id |

| Copper(II) Schiff base complex | 400 | 10-40 nm | ijpbs.com |

| Copper Acetate Monohydrate | 290 (in octadecene) | ~87 ± 19 nm (copper nanoparticles converted to oxide) | nih.gov |

The use of metal 2-ethylhexanoates as precursors extends to the synthesis of other important metal oxide nanocrystals. Research has demonstrated the successful synthesis of cobalt(II) oxide (CoO), tin(IV) oxide (SnO₂), and cerium(IV) oxide (CeO₂) nanocrystals from their corresponding metal 2-ethylhexanoate precursors. researchgate.netscispace.com For example, CoO nanocrystals with an octahedral shape have been prepared by the solvothermal processing of cobalt(II) 2-ethylhexanoate in oleylamine at 250 °C. researchgate.netscispace.com Similarly, monodispersed SnO₂ and CeO₂ nanoparticles, with sizes of 2.4 nm and 2.6 nm respectively, have been synthesized through a non-hydrolytic solvothermal reaction using their 2-ethylhexanoate complexes. researchgate.net

Table 2: Synthesis of Various Metal Oxide Nanocrystals from Metal 2-Ethylhexanoate Precursors

| Metal Oxide | Precursor | Synthesis Method | Nanocrystal Size | Reference |

|---|---|---|---|---|

| CoO | Cobalt(II) 2-ethylhexanoate | Solvothermal | Octahedral shape | researchgate.netscispace.com |

| SnO₂ | Tin(II) 2-ethylhexanoate | Non-hydrolytic solvothermal | 2.4 nm | researchgate.net |

| CeO₂ | Cerium(III) 2-ethylhexanoate | Non-hydrolytic solvothermal | 2.6 nm | researchgate.net |

Solvothermal synthesis and thermal decomposition are the primary methods employed for the conversion of metal 2-ethylhexanoates into metal oxide nanocrystals. nih.govresearchgate.net

Thermal Decomposition involves heating the precursor to a temperature at which it breaks down, leading to the formation of the desired metal oxide. This can be carried out in the presence of a solvent or in a solvent-free, solid-state reaction. nih.gov The organic ligands of the precursor decompose and are released as volatile byproducts, leaving behind the metal oxide nanoparticles. researchgate.net

Solvothermal Synthesis is a variation of the hydrothermal method where the reaction is conducted in a sealed vessel, such as an autoclave, using an organic solvent at temperatures above its boiling point. This method allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles. researchgate.netresearchgate.netscielo.br The elevated temperature and pressure facilitate the decomposition of the precursor and the crystallization of the metal oxide. researchgate.net

During the synthesis of metal oxide nanocrystals from metal 2-ethylhexanoate precursors, the 2-ethylhexanoate ligands play a crucial dual role. researchgate.net In addition to being part of the precursor molecule, upon dissociation from the metal center during the reaction, these ligands can adsorb onto the surface of the newly formed nanoparticles. researchgate.netunimi.itrsc.org This adsorption passivates the nanoparticle surface, preventing uncontrolled growth and aggregation. researchgate.netnih.gov By acting as capping agents, the 2-ethylhexanoate ligands help to control the final size and size distribution of the nanocrystals and ensure their stability in the reaction medium. researchgate.net The interplay between the 2-ethylhexanoate ligands and other coordinating molecules in the solution, such as oleylamine, can provide kinetic control over the nanoparticle growth, influencing the final morphology. researchgate.netscispace.com

Applications in Thin Film Deposition and Conductive Materials

The properties of this compound also make it a candidate for the fabrication of thin films and conductive materials, although specific research in this area is less prevalent than in nanoparticle synthesis.

The production of copper films from metal-organic precursors is a critical process in the electronics industry. google.com While the direct use of this compound for this purpose is not widely reported in the available literature, the principles of thin film deposition from other copper(II) carboxylates and complexes are well-established. Methods such as spin coating and chemical vapor deposition (CVD) are commonly used. researchgate.netresearchgate.net

In a typical spin-coating process, a solution of the copper precursor is dispensed onto a substrate, which is then rotated at high speed to produce a uniform thin film. researchgate.netresearchgate.net Subsequent thermal treatment (annealing) is required to decompose the precursor and form a solid copper or copper oxide film. researchgate.net

Chemical Vapor Deposition (CVD) involves the transport of a volatile precursor in the vapor phase to a heated substrate, where it decomposes to deposit a thin film of the desired material. google.com For CVD of copper, precursors need to be sufficiently volatile and decompose cleanly to yield high-purity copper films. google.com While various copper(II) complexes have been investigated as CVD precursors, specific data on the application of this compound in this context remains limited. google.com

Precursor for Charge Transport Layers in Perovskite Solar Cells

Perovskite solar cells (PSCs) have garnered significant attention for their high power conversion efficiencies and ease of fabrication. A critical component of these cells is the charge transport layer, which selectively extracts either electrons or holes, preventing charge recombination and ensuring efficient device performance. Copper oxides, such as cuprous oxide (Cu₂O) and cupric oxide (CuO), have been identified as promising p-type semiconductors for use as hole transport layers (HTLs) due to their high hole mobility, appropriate energy levels, chemical stability, and the low cost of copper. sci-hub.seresearchgate.netfiu.edu

Development of Conductive Inks for Printed Electronics

Printed electronics is a rapidly advancing field that enables the fabrication of electronic devices on flexible and unconventional substrates. Conductive inks are a cornerstone of this technology, with silver-based inks being the most common. However, the high cost of silver has driven research into alternatives, with copper being a prime candidate due to its high electrical conductivity and abundance. mdpi.comicrc.ac.ir The primary challenge for copper-based inks is the propensity of copper nanoparticles (CuNPs) to oxidize, which can degrade their conductivity.

This compound is utilized as a precursor for synthesizing the necessary CuNPs for these inks. The general approach involves the chemical reduction or thermal decomposition of the copper precursor in a solvent, often in the presence of a capping agent like polyvinylpyrrolidone (PVP) or specific acids and amines. mdpi.comucl.ac.uk These capping agents prevent the nanoparticles from agglomerating and offer a degree of protection against oxidation. By controlling reaction parameters such as temperature, the size of the resulting nanoparticles can be tuned, which in turn affects the properties of the final ink. ucl.ac.uk Once synthesized, these CuNPs are dispersed in a solvent system with various additives to create a stable ink formulation suitable for printing techniques like inkjet or screen printing. maas.edu.mmskku.edu After printing, a sintering step, typically involving heat or light, is required to fuse the nanoparticles together, remove the organic capping agents, and form a continuous, conductive path. nih.gov

Fabrication of Metal Oxide Gas Sensors

Semiconducting metal oxides are widely used as the active material in chemiresistive gas sensors, which detect target gases by measuring a change in the material's electrical resistance. Copper oxides (CuO and Cu₂O) are effective p-type semiconductors for this application, showing sensitivity to various gases, including hydrogen sulfide (B99878) (H₂S), nitrogen dioxide (NO₂), and volatile organic compounds (VOCs). biotechrep.irjetir.orgmdpi.com The performance of these sensors is highly dependent on the morphology of the sensing layer; nanostructured materials with a high surface-area-to-volume ratio exhibit enhanced sensitivity and faster response times.

This compound serves as a precursor to create these copper oxide nanostructures. jetir.org Solution-based methods, such as chemical precipitation or sol-gel techniques, can be employed where the precursor is converted into copper hydroxide (B78521), which is then calcined (heated at high temperature) to form CuO nanoparticles. jetir.orgcore.ac.uk These nanoparticles are then formulated into a paste, which can be applied to a substrate with electrodes using methods like screen printing or dip-coating to create the thick-film sensing layer. biotechrep.irjetir.org Upon exposure to a target gas, gas molecules adsorb onto the surface of the copper oxide nanoparticles, leading to charge transfer reactions that alter the material's conductivity, providing a measurable sensor response.

Material Characterization and Structural Investigations

X-ray Diffraction Studies of Nanocrystalline Products

X-ray diffraction (XRD) is an essential technique for analyzing the crystalline products derived from this compound. It provides fundamental information about the crystal structure, phase purity, and average crystallite size of the synthesized nanoparticles. ucv.rochemmethod.com For instance, XRD patterns of copper oxide nanoparticles confirm the formation of the monoclinic phase of CuO, with characteristic diffraction peaks corresponding to specific crystal planes. ekb.egresearchgate.net Similarly, if the precursor is reduced to metallic copper, XRD can confirm its face-centered cubic (fcc) structure. mdpi.com

The average crystallite size (D) of the nanoparticles can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = Kλ / (β cosθ), where K is the Scherrer constant, λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle. ekb.eg This analysis is crucial for correlating synthesis parameters with the resulting nanoparticle size, which in turn influences the material's properties in applications like catalysis and sensing.

Below is a table of representative XRD data for CuO nanoparticles.

Interactive Table 1: Representative XRD Data for Monoclinic CuO Nanoparticles| 2θ Angle (degrees) | Miller Indices (hkl) |

|---|---|

| 35.5° | (111) |

| 38.5° | (111) |

| 48.8° | (202) |

| 58.1° | (202) |

| 61.5° | (113) |

| 66.0° | (311) |

| 72.3° | (311) |

Data sourced from reference ekb.eg. Users can sort and filter the data by column.

Transmission Electron Microscopy for Morphology Analysis

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to directly visualize the morphology, size, and dispersion of nanoparticles synthesized from this compound. chemmethod.com TEM analysis provides high-resolution images that reveal the shape of the nanoparticles, which can be spherical, rod-like, or have more complex structures depending on the synthesis conditions. ucl.ac.ukrasayanjournal.co.in

From TEM images, a statistical analysis of the particle size distribution can be performed by measuring hundreds of individual particles, often presented as a histogram. researchgate.net This provides a more accurate representation of the size distribution compared to the average crystallite size from XRD, as it accounts for the entire particle, not just the crystalline domains. TEM can also reveal the degree of particle aggregation, which is a critical factor for applications like conductive inks where well-dispersed particles are required. rasayanjournal.co.inresearchgate.net High-resolution TEM (HRTEM) can even resolve the lattice fringes of the crystal, providing further confirmation of the material's crystalline nature.

Interactive Table 2: Morphological Characteristics of Nanoparticles via TEM

| Synthesis Parameter | Observed Shape | Average Particle Size | State of Dispersion |

|---|---|---|---|

| Low Temperature | Flower-like | 5 - 10 nm | Clustered |

| High Temperature | Spherical | 15 - 25 nm | Well-dispersed |

| With Capping Agent | Spherical | ~15 nm | Well-dispersed, free from agglomeration |

| Without Capping Agent | Flake-like | 20 - 50 nm | Aggregated |

Data compiled from references ucl.ac.ukekb.egrasayanjournal.co.in. Users can sort and filter the data.

FTIR Spectroscopy for Ligand Exchange and Material Evolution

Fourier-Transform Infrared (FTIR) Spectroscopy is a valuable analytical tool for monitoring the chemical transformation of this compound during its conversion into the final material, such as copper oxide. FTIR analysis identifies the functional groups present in a sample by measuring the absorption of infrared radiation.

In the context of material synthesis, FTIR is used to track the evolution of the precursor. The initial this compound would show characteristic absorption bands corresponding to the C-H and C=O stretching vibrations of the ethylhexanoate ligand. During thermal decomposition, the intensity of these peaks would decrease and eventually disappear, indicating the removal of the organic component. mdpi.com Simultaneously, new absorption bands would appear in the low-wavenumber region (typically 400-800 cm⁻¹), which are characteristic of the metal-oxygen (Cu-O) stretching vibrations in the newly formed copper oxide lattice. jetir.orgresearchgate.net This allows researchers to confirm the successful conversion of the precursor to the desired inorganic product and to study the mechanism of the thermal decomposition process. nih.govresearchgate.net

Studies of this compound Structure in Crystalline and Solution States

The molecular structure of this compound, both in its solid, crystalline form and when dissolved in various solvents, is crucial to understanding its chemical behavior and reactivity. Research into its structure has employed a range of analytical techniques, revealing a complex and often dynamic coordination environment centered around the copper(II) ions.

Crystalline State Structure

Direct single-crystal X-ray diffraction analysis of this compound is notably challenging and, consequently, detailed crystallographic data for this specific compound is scarce in scientific literature. researchgate.net This difficulty arises primarily from the nature of the 2-ethylhexanoate ligand; its long and flexible alkyl chain tends to introduce disorder into the crystal lattice, which impedes the formation of high-quality, single crystals suitable for diffraction studies. researchgate.net

Despite the lack of a specific crystal structure for this compound, its solid-state structure can be confidently inferred from the extensive research on other copper(II) carboxylates with similar medium-length alkyl chains. The predominant structural motif for these compounds is the dinuclear "paddle-wheel" structure. researchgate.net

The Paddle-Wheel Motif:

This well-characterized arrangement consists of two copper(II) ions bridged by four 2-ethylhexanoate ligands. Key features of this structure include:

Dinuclear Core: Two adjacent copper(II) atoms form the center of the complex.

Bridging Ligands: Each of the four 2-ethylhexanoate ligands spans the two copper centers, with the two oxygen atoms of each carboxylate group coordinating to one of the copper ions.

Coordination Geometry: Each copper(II) ion typically exhibits a distorted square pyramidal geometry. The basal plane of the pyramid is formed by four oxygen atoms from four different carboxylate ligands.

Apical Positions: The fifth (apical) position of the square pyramid can be occupied by a donor atom. In the absence of other coordinating ligands (L), this position may be filled by an oxygen atom from a carboxylate group of a neighboring paddle-wheel unit, leading to the formation of an extended polymeric chain. researchgate.net

The general structure can be represented as [Cu₂(O₂CR)₄L₂], where 'R' is the 2-ethylhexyl group and 'L' is an apical ligand.

Structural Parameters from Analogous Compounds:

| Parameter | Typical Value Range | Description |

| Cu-Cu Distance | 2.60 - 2.66 Å | The distance between the two copper centers in the dinuclear core. |

| Cu-O (equatorial) | 1.94 - 1.97 Å | The bond length between a copper ion and the four oxygen atoms in the basal plane. |

| Cu-O (apical) | 2.15 - 2.26 Å | The bond length between a copper ion and the donor atom in the apical position (e.g., from a solvent molecule or another dimer). |

This data is compiled from studies on analogous dinuclear copper(II) carboxylate complexes and serves as a representative model.

Solution State Structure

In solution, the structure of this compound is highly dependent on the nature of the solvent. The compound is known for its solubility in various organic solvents. researchgate.net The solid-state paddle-wheel structure does not always remain intact upon dissolution.

Monomer-Dimer Equilibrium:

In non-coordinating or weakly coordinating organic solvents, this compound often exists in a dynamic equilibrium between the dinuclear (dimeric) paddle-wheel form and a mononuclear (monomeric) species. researchgate.net

2 [Cu(O₂CR)₂] ⇌ [Cu₂(O₂CR)₄]

This equilibrium can be studied using techniques such as UV-Vis spectroscopy. researchgate.net The dimeric species typically exhibits a characteristic absorption band around 700 nm, which is attributed to d-d transitions within the dinuclear copper center. The monomeric form, by contrast, has a different spectral signature. The position and intensity of these bands can shift depending on the solvent, providing insight into the relative proportions of the monomer and dimer.

Influence of Coordinating Solvents:

In the presence of strongly coordinating solvents or other donor ligands (e.g., pyridine, ammonia, water), the equilibrium can be significantly affected. researchgate.net These donor molecules can coordinate to the apical positions of the copper centers in the paddle-wheel structure. This coordination can weaken the bonds within the dimer or break the polymeric chains that may exist in the solid state, leading to the formation of discrete, solvated dinuclear complexes of the type [Cu₂(O₂CR)₄L₂]. researchgate.net

If the concentration of the donor ligand is high enough, it can lead to the complete disruption of the dimeric structure, favoring the formation of mononuclear complexes, such as [Cu(O₂CR)₂L₂], where the carboxylate ligands may adopt a monodentate coordination mode. researchgate.net Studies on similar compounds like copper(II) acetate have shown that even trace amounts of water in an organic solvent can efficiently suppress the aggregation of copper carboxylate species.

The versatile coordination chemistry and the existence of this equilibrium in solution are key to the utility of this compound in various applications, such as catalysis, where the availability of coordination sites on the copper centers is critical.

Computational and Theoretical Studies of Copper Ii 2 Ethylhexanoate Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of copper(II) carboxylate complexes. These calculations provide detailed information about molecular geometry, bond lengths, bond angles, and the distribution of electron density within the molecule.

For copper(II) carboxylates, DFT studies often focus on the coordination environment around the copper(II) center. In many cases, these complexes adopt a dinuclear paddlewheel structure where two copper atoms are bridged by four carboxylate ligands. The geometry around each copper ion is typically a distorted square pyramid. nih.govnih.gov The electronic ground state and the nature of the frontier molecular orbitals (HOMO and LUMO) can be determined, which is crucial for understanding the complex's reactivity. The HOMO-LUMO energy gap is a key parameter that reflects the catalytic potential of the complex. nih.gov

Calculations on various copper(II) carboxylate complexes have shown that the coordination of the carboxylate group to the copper(II) ion can be characterized by the difference in the asymmetric and symmetric stretching frequencies of the COO group (Δν). A Δν value in the range of 170–250 cm⁻¹ is indicative of a bridging bidentate coordination mode, which is common in dinuclear paddlewheel structures. nih.gov

Table 1: Representative DFT-Calculated Structural Parameters for Dinuclear Copper(II) Carboxylate Complexes

| Parameter | Typical Calculated Value | Reference |

| Cu-Cu bond distance (Å) | 2.60 - 2.63 | nih.gov |

| Cu-O (equatorial) bond distance (Å) | 1.95 - 1.98 | nih.govmdpi.com |

| Cu-N (axial, if applicable) bond distance (Å) | ~2.16 | nih.gov |

| O-C-O bond angle (°) | ~125 | nih.gov |

| HOMO-LUMO Energy Gap (eV) | 2.19 - 3.20 | nih.gov |

Note: These values are derived from studies on various copper(II) carboxylate complexes and are expected to be similar for copper(II) 2-ethylhexanoate (B8288628).

Molecular Dynamics Simulations of Reaction Pathways

MD simulations can be used to explore the stability of different conformers of the copper(II) 2-ethylhexanoate complex and its interactions with solvent molecules. This is particularly relevant for understanding how the bulky 2-ethylhexanoate ligands influence the accessibility of the copper centers to reactants.

In the context of catalysis, MD simulations can help to visualize the approach of a substrate to the catalytic center and the subsequent steps of the reaction. For instance, in oxidation reactions, MD could be used to model the interaction of a substrate with a copper-oxo or copper-peroxo intermediate. The simulations can provide information on the energy barriers for different reaction pathways, helping to identify the most likely mechanism.

Density Functional Theory (DFT) in Mechanistic Elucidation

DFT calculations are a cornerstone in the elucidation of reaction mechanisms involving copper(II) carboxylates. These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed step-by-step description of the catalytic cycle.

A significant area of investigation for copper(II) carboxylate catalysis is C-H bond activation. nih.govnih.gov DFT studies have been employed to investigate the mechanism of carboxylate-assisted C-H activation. nih.gov These calculations can help to distinguish between different possible mechanisms, such as a concerted metalation-deprotonation pathway or a stepwise mechanism involving an organometallic intermediate. The calculations can also reveal the role of the carboxylate ligand in facilitating the C-H bond cleavage. For instance, it has been shown that carboxylates derived from stronger acids can accelerate the C-H activation step by making the metal center more electrophilic. nih.gov

In the context of oxidation reactions, DFT studies have been used to explore the formation and reactivity of high-valent copper-oxo species. rsc.orgnih.gov The calculations can provide insights into the electronic structure of these transient species and their role in substrate oxidation. For example, in the copper-catalyzed oxidative cyclization of carboxylic acids, DFT can be used to model the single electron transfer from a radical intermediate to Cu(II), leading to the formation of a carbocation and a Cu(I) species. rsc.orgnih.gov

Table 2: Calculated Energetics for Key Steps in a Copper-Catalyzed C-H Activation Reaction

| Reaction Step | Calculated Activation Energy (kcal/mol) | Reference |

| C-H Bond Cleavage | 20 - 30 | nih.gov |

| Reductive Elimination | 15 - 25 | nih.gov |

Note: These are representative values from DFT studies on related copper-catalyzed reactions.

Modeling of Catalytic Activity and Selectivity

Computational modeling plays a crucial role in understanding and predicting the catalytic activity and selectivity of copper(II) carboxylate complexes. By combining quantum mechanics with molecular mechanics (QM/MM) or by using DFT calculations on model systems, researchers can investigate the factors that control the outcome of a catalytic reaction.

One of the key aspects that can be modeled is regioselectivity. For example, in the C-H functionalization of substituted arenes, DFT calculations can predict which C-H bond is most likely to be activated based on steric and electronic factors. nih.gov In the case of toluene (B28343) functionalization mediated by a copper(II) carboxylate, a preference for the meta position over the ortho position can be attributed to the steric hindrance of the methyl group, as suggested by computational models. nih.gov

Stereoselectivity in asymmetric catalysis is another area where computational modeling is highly valuable. rsc.org For reactions involving chiral copper(II) carboxylate complexes, DFT can be used to model the transition states leading to different stereoisomers. By comparing the energies of these transition states, the model can predict the enantiomeric excess of the reaction. Non-covalent interactions between the catalyst and the substrate are often found to be critical in determining the stereochemical outcome. rsc.org

Theoretical Insights into Organometallic Pathways

Theoretical studies have provided significant insights into the organometallic pathways that are often invoked in copper(II) carboxylate-catalyzed reactions. These pathways typically involve the formation of a copper-carbon bond, followed by further transformations.

One of the key questions addressed by theoretical studies is the nature of the copper species involved in the catalytic cycle. While many reactions are initiated with a Cu(II) precursor, the active catalytic species may be Cu(I), Cu(II), or even Cu(III). researchgate.net DFT calculations can help to determine the relative stabilities of these different oxidation states and the feasibility of redox processes such as the Cu(II)/Cu(I) or Cu(III)/Cu(I) cycles. For instance, in some oxidative coupling reactions, a proposed mechanism involves the reduction of Cu(II) to Cu(I) by the substrate, followed by re-oxidation of Cu(I) by an oxidant. rsc.orgnih.gov

Theoretical studies have also shed light on the possibility of a non-radical, organometallic pathway for reactions that were previously thought to proceed via radical mechanisms. For example, the copper(II) carboxylate-mediated acetoxylation of arenes has been proposed to occur through a non-radical pathway involving a Cu(II)-aryl intermediate, based on combined experimental and computational evidence. nih.gov

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems

The exploration of Copper(II) 2-ethylhexanoate (B8288628) in catalysis is a burgeoning field, with researchers continuously developing novel systems for a range of chemical transformations. Its high solubility in organic solvents makes it an excellent precursor and catalyst in homogeneous catalysis. fishersci.com

One of the key areas of development is in polymerization reactions . While traditionally dominated by other catalysts, research is exploring the potential of copper(II) 2-ethylhexanoate in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). mdpi.com The goal is to create more efficient and versatile catalytic systems for the synthesis of well-defined polymers with specific architectures and functionalities.

Another significant frontier is in C-H functionalization . This compound has been shown to be an effective catalyst for the direct functionalization of C-H bonds in aromatic compounds. sigmaaldrich.com This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.